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molecular formula C16H12N2O3 B8578936 Methyl 3-oxo-2-phenyl-3,4-dihydroquinoxaline-6-carboxylate

Methyl 3-oxo-2-phenyl-3,4-dihydroquinoxaline-6-carboxylate

Cat. No. B8578936
M. Wt: 280.28 g/mol
InChI Key: JPJDTFJJTMONOV-UHFFFAOYSA-N
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Patent
US09370522B2

Procedure details

Methyl 3-oxo-2-phenyl-3,4-dihydroquinoxaline-6-carboxylate (100 mg, 0.36 mmol, 1.00 equiv) and PCl5 (220 mg, 1.07 mmol, 3.00 equiv) in CH3CN (10 mL) was allowed to react, with stifling, for 5 hrs while the temperature was maintained at reflux in an oil bath. The reaction was then quenched by the addition of 50 mL of water, and the pH value of the solution was adjusted to 9 with saturated K2CO3. The resulting solution was extracted with 3×50 mL of ethyl acetate, the organic layers combined and dried over anhydrous sodium sulfate, and concentrated under vacuum, affording 60 mg (56%) of methyl 3-chloro-2-phenylquinoxaline-6-carboxylate as a yellow solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
220 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]1[NH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:12]([O:14][CH3:15])=[O:13])[CH:9]=2)[N:4]=[C:3]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:23]>CC#N>[Cl:23][C:2]1[C:3]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:4][C:5]2[C:10]([N:11]=1)=[CH:9][C:8]([C:12]([O:14][CH3:15])=[O:13])=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
O=C1C(=NC2=CC=C(C=C2N1)C(=O)OC)C1=CC=CC=C1
Step Two
Name
Quantity
220 mg
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in an oil bath
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×50 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C(=NC2=CC=C(C=C2N1)C(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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